molecular formula C16H18FN3O2S B7585143 N-cyclopropyl-2-[[1-(4-fluorophenyl)pyrazol-3-yl]methylsulfinyl]propanamide

N-cyclopropyl-2-[[1-(4-fluorophenyl)pyrazol-3-yl]methylsulfinyl]propanamide

Cat. No.: B7585143
M. Wt: 335.4 g/mol
InChI Key: CETZZSHVZQRLPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-[[1-(4-fluorophenyl)pyrazol-3-yl]methylsulfinyl]propanamide, also known as CP-945,598, is a chemical compound that has been studied extensively for its potential therapeutic uses. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to have anti-inflammatory and analgesic effects.

Mechanism of Action

N-cyclopropyl-2-[[1-(4-fluorophenyl)pyrazol-3-yl]methylsulfinyl]propanamide works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory prostaglandins. By inhibiting COX-2 activity, this compound reduces the production of these inflammatory mediators, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and analgesic effects in animal models. It has also been found to have a favorable safety profile, with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclopropyl-2-[[1-(4-fluorophenyl)pyrazol-3-yl]methylsulfinyl]propanamide is its potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory diseases. However, one limitation of this compound is its relatively low solubility in water, which may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for the study of N-cyclopropyl-2-[[1-(4-fluorophenyl)pyrazol-3-yl]methylsulfinyl]propanamide. One area of interest is the development of more effective formulations of this compound, such as improved solubility or sustained-release formulations. Another potential direction is the investigation of the potential use of this compound in combination with other drugs for the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis method for N-cyclopropyl-2-[[1-(4-fluorophenyl)pyrazol-3-yl]methylsulfinyl]propanamide involves the reaction of 1-(4-fluorophenyl)pyrazole-3-carboxylic acid with cyclopropylamine, followed by the addition of methylsulfinyl chloride. The resulting product is purified through crystallization, yielding this compound in high purity.

Scientific Research Applications

N-cyclopropyl-2-[[1-(4-fluorophenyl)pyrazol-3-yl]methylsulfinyl]propanamide has been extensively studied for its potential therapeutic uses in the treatment of various inflammatory diseases, including rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. It has been shown to have potent anti-inflammatory and analgesic effects and has been found to be effective in reducing pain and inflammation in animal models.

Properties

IUPAC Name

N-cyclopropyl-2-[[1-(4-fluorophenyl)pyrazol-3-yl]methylsulfinyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2S/c1-11(16(21)18-13-4-5-13)23(22)10-14-8-9-20(19-14)15-6-2-12(17)3-7-15/h2-3,6-9,11,13H,4-5,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETZZSHVZQRLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CC1)S(=O)CC2=NN(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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